molecular formula C8H13F2N B13550064 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane

1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane

Cat. No.: B13550064
M. Wt: 161.19 g/mol
InChI Key: BFPAAUITXLYFMK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane typically involves the use of difluoromethylation reagents and cycloaddition reactions. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective . This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions to produce the bicyclic scaffold.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, leveraging metal-based methods to transfer the difluoromethyl group to specific sites on the molecule . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications. The bicyclic structure allows for specific interactions with enzymes and receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable compound in various scientific research applications.

Biological Activity

1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound belongs to the class of azabicycloalkanes, characterized by a bicyclic structure that includes a nitrogen atom. The difluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. These interactions suggest potential applications in treating neurological disorders and other conditions influenced by these neurotransmitters.

Biological Activity Overview

  • Neurotransmitter Interaction : Compounds within the azabicyclo[3.2.1]octane family have demonstrated significant monoamine transporter inhibitory activity, which is crucial for regulating neurotransmitter levels in the brain . This suggests that this compound may modulate dopamine and serotonin transporters.
  • Antihypertensive Effects : Research has indicated that derivatives of azabicyclo compounds can act as endothelin receptor antagonists, which are vital in managing conditions like pulmonary hypertension . For instance, ETP-508, a related compound, showed high affinity for endothelin ET(A) receptors and effectively reduced pulmonary hypertension in animal models.
  • Potential Antitumor Activity : Emerging studies suggest that azabicyclo compounds may exhibit antitumor properties through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeCompoundMechanism of ActionReference
Monoamine Transport InhibitionThis compoundInhibition of dopamine/serotonin transporters
AntihypertensiveETP-508ET(A) receptor antagonist
Antitumor ActivityVarious azabicyclo derivativesInduction of apoptosis in cancer cells

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The presence of the difluoromethyl group may enhance its bioavailability and central nervous system penetration, making it a candidate for neurological applications.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

1-(difluoromethyl)-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H13F2N/c9-7(10)8-2-1-6(3-8)4-11-5-8/h6-7,11H,1-5H2

InChI Key

BFPAAUITXLYFMK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CNC2)C(F)F

Origin of Product

United States

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